molecular formula C21H18N4O5 B2811049 7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-butylquinazoline-2,4(1H,3H)-dione CAS No. 1358414-59-1

7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-butylquinazoline-2,4(1H,3H)-dione

Cat. No.: B2811049
CAS No.: 1358414-59-1
M. Wt: 406.398
InChI Key: HJUOSBVSGXHKQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-butylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H18N4O5 and its molecular weight is 406.398. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis of heterocyclic compounds, such as quinazoline and oxadiazole derivatives, is a significant area of research. These compounds are synthesized through various chemical reactions, including the reaction of starting materials like 1-oxo-1,2-dihydrophthalazin-4-carbohydrazide with electrophilic reagents to prepare derivatives including triazol-3-yl, oxadiazol-2-yl, and others (Mahmoud et al., 2012). These synthesis processes highlight the versatility of heterocyclic chemistry in generating compounds with potential therapeutic and industrial applications.

Biological Applications

The exploration of biological applications, particularly the anticancer activity of novel compounds, is a critical area of research. For example, compounds synthesized from quinazoline derivatives have been evaluated for their anticancer activity against various human cancer cell lines, showcasing the potential of these compounds in developing new therapeutic agents (Al-Romaizan et al., 2019). Such studies are vital for identifying new drugs and understanding the molecular basis of their activity.

Molecular Interactions and Drug Delivery

The study of molecular interactions and the solvation effects of compounds in various solvents contributes to our understanding of drug delivery mechanisms. Research on the molecular interactions of N-phthaloyl compounds in protic and non-protic solvents at different temperatures provides insights into drug transmission and absorption, which is crucial for developing effective drug delivery systems (Tekade et al., 2019).

Antimicrobial Activity

The antimicrobial activity of novel synthesized compounds is another area of significant interest. Studies on new 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring have shown promising results in screening for analgesic and anti-inflammatory activities, indicating their potential in treating various microbial infections (Dewangan et al., 2016).

Mechanism of Action

Target of Action

Compounds with similar structures have shown activity against various cancer cell lines

Mode of Action

The exact mode of action of this compound is currently unknown. Similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that this compound may interact with its targets to disrupt normal cell cycle progression and promote cell death.

Result of Action

The result of the compound’s action is likely to be the inhibition of cancer cell proliferation and the induction of apoptosis, based on the observed effects of similar compounds . This could potentially lead to a reduction in tumor size and potentially halt the progression of the disease.

Properties

IUPAC Name

7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-butyl-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O5/c1-2-3-8-25-20(26)14-6-4-13(9-15(14)22-21(25)27)19-23-18(24-30-19)12-5-7-16-17(10-12)29-11-28-16/h4-7,9-10H,2-3,8,11H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJUOSBVSGXHKQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.